molecular formula C27H37N5O2 B2833017 N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 922558-10-9

N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2833017
CAS No.: 922558-10-9
M. Wt: 463.626
InChI Key: GQMMLIDUFYBASN-UHFFFAOYSA-N
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Description

N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, with particular activity against FGFR1-4. This compound functions through an irreversible, covalent mechanism, binding to a specific cysteine residue (Cys477 in FGFR1, Cys552 in FGFR4) within the ATP-binding pocket of the kinase domain, which leads to sustained suppression of FGFR signaling pathways. This targeted inhibition makes it a critical chemical probe for investigating the oncogenic roles of FGFRs in various cancers, including hepatocellular carcinoma, urothelial carcinoma, and other malignancies characterized by FGFR amplifications, fusions, or mutations. Research utilizing this inhibitor is focused on elucidating the downstream effects of FGFR blockade on cell proliferation, survival, migration, and angiogenesis in preclinical models. Its irreversible binding profile offers a distinct advantage for studying long-term pathway suppression and for conducting target engagement and pharmacodynamic studies in a research setting. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N5O2/c1-19(2)20-5-8-23(9-6-20)29-27(34)26(33)28-18-25(32-15-13-30(3)14-16-32)21-7-10-24-22(17-21)11-12-31(24)4/h5-10,17,19,25H,11-16,18H2,1-4H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMMLIDUFYBASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

Key oxalamide derivatives with structural or functional similarities include:

Compound Name / ID N1 Substituent N2 Substituent Primary Application Key References
Target Compound 4-isopropylphenyl 2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl Hypothesized CNS activity -
BNM-III-170 4-chloro-3-fluorophenyl (1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl Antiviral (HIV entry inhibitor)
S336 (FEMA 4233) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Umami flavor enhancer
Compound 9 (Iraqi Natl. J. Chem.) Bis-imidazolidinone Bis-imidazolidinone with phenolic and methoxy groups Synthetic intermediate
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2,3-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Flavoring agent (safety evaluated)
Key Observations:
  • Target vs. BNM-III-170: Both contain aromatic N1-substituents and complex N2-side chains, but BNM-III-170’s guanidinomethyl group suggests ionic interactions (e.g., with viral glycoproteins), while the target’s piperazine/indoline may favor CNS receptor binding .
  • Target vs. S336 : S336’s dimethoxybenzyl and pyridinylethyl groups enhance solubility and flavor receptor (hTAS1R1/hTAS1R3) agonism, contrasting with the target’s lipophilic and pharmacophore-like features .
  • Target vs. Food Additives : Flavor-oriented oxalamides (e.g., S336) prioritize metabolic stability and low toxicity, whereas the target’s indoline/piperazine moieties may increase metabolic complexity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide?

  • Methodological Answer : The synthesis involves coupling oxalyl chloride with substituted amines. Key steps include:

  • Step 1 : React 4-isopropylphenylamine with oxalyl chloride under inert atmosphere (N₂/Ar) to form the N1-oxalamide intermediate.
  • Step 2 : Introduce the secondary amine (2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethylamine) via nucleophilic substitution, requiring controlled temperatures (0–5°C) to minimize side reactions .
  • Catalysts : Use triethylamine or DMAP to enhance coupling efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., isopropyl phenyl protons at δ 1.2–1.4 ppm, piperazine methyl at δ 2.3 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) quantify purity (>98%) and detect impurities .
  • Elemental Analysis : Match experimental vs. theoretical C/H/N/O percentages (e.g., C: 64.5%, H: 7.2%, N: 15.7%) .

Q. What preliminary assays are recommended to screen its biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Test against kinases (e.g., PI3K, MAPK) using fluorescence-based ATPase assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges (1–100 µM) over 48–72 hours .
  • Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO to guide in vitro dosing .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination of the aryl ring) impact target binding and pharmacokinetics?

  • Methodological Answer :

  • SAR Studies : Compare analogs (e.g., 3-fluoro vs. 4-isopropylphenyl) via molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with kinase active sites) .
  • LogP Analysis : Measure partition coefficients (HPLC-derived) to correlate lipophilicity with membrane permeability .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation (t₁/₂ > 30 min preferred) .

Q. What computational strategies can resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from PubChem and ChEMBL, applying statistical tools (e.g., ANOVA) to identify variability sources (e.g., assay conditions, cell lines) .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to explore conformational flexibility affecting binding affinity .
  • Experimental Replication : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab discrepancies .

Q. How can advanced analytical techniques elucidate degradation pathways under physiological conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), followed by LC-QTOF-MS to identify degradants .
  • Stability-Indicating Methods : Develop gradient HPLC methods (e.g., 10–90% acetonitrile in 20 min) to resolve degradation products .
  • Radiolabeling : Use ¹⁴C-labeled analogs to track metabolic fate in hepatocyte models .

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